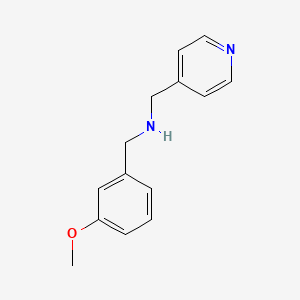![molecular formula C19H20ClN3O2 B11569626 N-(3-chlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide](/img/structure/B11569626.png)
N-(3-chlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with a molecular formula of C18H18ClN3O. This compound is characterized by the presence of a chlorophenyl group, a hydrazinecarbonyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 4-isopropylbenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but with a different position of the chlorine atom.
2-Chloro-N-(3-chlorophenyl)acetamide: Contains an additional chlorine atom on the acetamide group.
Uniqueness
N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H20ClN3O2 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-13(2)15-8-6-14(7-9-15)12-21-23-19(25)11-18(24)22-17-5-3-4-16(20)10-17/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChI 键 |
APXOALPYHOFFNL-CIAFOILYSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11569553.png)
![Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11569558.png)
![N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11569561.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11569563.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B11569564.png)
![2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569565.png)
![7-[4-(dimethylamino)phenyl]-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11569569.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11569575.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B11569582.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11569584.png)

![(5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11569599.png)
![O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11569600.png)
![(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11569601.png)
